molecular formula C9H12F3N3O3 B2509873 2-(2-Methoxypyrimidin-4-yl)ethan-1-amine 2,2,2-trifluoroacetate CAS No. 2126161-55-3

2-(2-Methoxypyrimidin-4-yl)ethan-1-amine 2,2,2-trifluoroacetate

Cat. No.: B2509873
CAS No.: 2126161-55-3
M. Wt: 267.208
InChI Key: IAPAUNYRWPPQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxypyrimidin-4-yl)ethan-1-amine 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a pyrimidine ring substituted with a methoxy group at the 2-position and an ethanamine group at the 4-position, combined with a trifluoroacetate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyrimidin-4-yl)ethan-1-amine typically involves the reaction of 2-methoxypyrimidine with ethylene diamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with trifluoroacetic acid to form the trifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyrimidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Methoxypyrimidin-4-yl)ethan-1-amine 2,2,2-trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyrimidin-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxypyrimidin-4-yl)ethan-1-amine 2,2,2-trifluoroacetate is unique due to its specific substitution pattern and the presence of the trifluoroacetate counterion, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-methoxypyrimidin-4-yl)ethanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.C2HF3O2/c1-11-7-9-5-3-6(10-7)2-4-8;3-2(4,5)1(6)7/h3,5H,2,4,8H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPAUNYRWPPQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)CCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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